molecular formula C9H4BrCl2N B11846754 7-Bromo-1,6-dichloroisoquinoline CAS No. 1698026-36-6

7-Bromo-1,6-dichloroisoquinoline

Cat. No.: B11846754
CAS No.: 1698026-36-6
M. Wt: 276.94 g/mol
InChI Key: XTZCFMBXFKICPE-UHFFFAOYSA-N
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Description

7-Bromo-1,6-dichloroisoquinoline (CAS 1698026-36-6) is a versatile bromo- and dichloro-substituted isoquinoline compound supplied with high purity. With the molecular formula C9H4BrCl2N and a molecular weight of 276.95 g/mol, this solid serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . Isoquinoline-1,3-dione derivatives have been identified as inhibitors of the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 2 (TDP2) . Inhibiting TDP2 can help overcome cancer cell resistance to topoisomerase II (TOP2) poisons, such as etoposide, making TDP2 a promising target for anticancer therapy . This compound's specific halogen substitution pattern makes it a suitable precursor for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1698026-36-6

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

7-bromo-1,6-dichloroisoquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-7-4-6-5(3-8(7)11)1-2-13-9(6)12/h1-4H

InChI Key

XTZCFMBXFKICPE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)Cl)Br)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 1,6 Dichloroisoquinoline and Analogues

Strategic Approaches to Isoquinoline (B145761) Core Construction

The formation of the fundamental isoquinoline skeleton is the primary step in the synthesis of its complex derivatives. Over the years, chemists have developed a range of methods, from historic name reactions to modern transition-metal-catalyzed processes.

Traditional Cyclization Reactions

Classical methods for isoquinoline synthesis typically involve the intramolecular cyclization of a pre-functionalized β-phenylethylamine precursor. These reactions, often conducted under harsh acidic conditions, have been foundational in heterocyclic chemistry.

Bischler-Napieralski Reaction: This is a widely used intramolecular electrophilic aromatic substitution for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.org The reaction involves the cyclization of a β-arylethylamide using a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org The mechanism proceeds via the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring. organic-chemistry.orgyoutube.com The resulting dihydroisoquinoline can be subsequently dehydrogenated (aromatized) to the corresponding isoquinoline. The reaction is most effective when the benzene (B151609) ring is activated with electron-donating groups. wikipedia.orgorganic-chemistry.org

Pictet-Spengler Reaction: Discovered in 1911, this reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. numberanalytics.comname-reaction.comwikipedia.org The process begins with the formation of an iminium ion, which then acts as the electrophile for an intramolecular cyclization onto the aryl ring. chemeurope.comresearchgate.net Like the Bischler-Napieralski reaction, the aromatic ring generally requires activation for the cyclization to proceed efficiently under mild conditions. wikipedia.org The resulting tetrahydroisoquinoline product can be oxidized to furnish the fully aromatic isoquinoline core.

Modern Catalytic Approaches

Contemporary synthetic chemistry has seen a shift towards transition-metal-catalyzed methods, which offer milder reaction conditions, greater functional group tolerance, and novel pathways for constructing the isoquinoline scaffold. organic-chemistry.org These reactions often utilize C-H activation strategies, providing a more atom-economical approach.

Rhodium-Catalyzed Synthesis: Rhodium catalysts are effective for the oxidative coupling of aryl aldimines or ketoximes with alkynes to produce highly substituted isoquinolines. acs.orgnih.gov These reactions often proceed via a chelation-assisted C-H activation of the aromatic ring, followed by insertion of the alkyne and subsequent reductive elimination or dehydrative cyclization to form the heterocyclic ring. rsc.orgthieme-connect.com Vinyl surrogates, such as vinyl selenones, have also been employed in place of acetylene, broadening the scope and utility of this method under mild conditions. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysis offers versatile routes to isoquinolines through various mechanisms. One powerful strategy involves the sequential α-arylation of ketones with an ortho-halobenzyl derivative, followed by cyclization to yield polysubstituted isoquinolines. nih.gov This approach is notable for its applicability to both electron-rich and electron-poor aromatic systems. nih.gov Other palladium-catalyzed methods include the annulation of o-alkenylanilines with alkynes organic-chemistry.org and the tandem C-H allylation and oxidative cyclization of benzylamines. nih.gov

Below is a data table summarizing modern catalytic approaches for isoquinoline synthesis.

[ {"property": "Catalyst System", "value": "[Cp*RhCl₂]₂/NaOAc"}, {"property": "Reactants", "value": "Aryl ketone O-acyloximes and internal alkynes"}, {"property": "Key Features", "value": "Redox-neutral sequence via ortho-rhodation; N-O bond acts as an internal oxidant. acs.org"}, {"property": "Catalyst System", "value": "Rh(III) complex"}, {"property": "Reactants", "value": "Benzimidates and allyl carbonates"}, {"property": "Key Features", "value": "Cascade C-H activation/cyclization with liberation of H₂; rapid reaction time (1h). rsc.org"}, {"property": "Catalyst System", "value": "Pd(OAc)₂ with various phosphine (B1218219) ligands"}, {"property": "Reactants", "value": "o-halobenzyl precursors and ketones"}, {"property": "Key Features", "value": "Sequential α-arylation and cyclization; broad scope for electron-rich and electron-poor systems. nih.gov"}, {"property": "Catalyst System", "value": "[{RuCl₂(p-cymene)}₂]/NaOAc"}, {"property": "Reactants", "value": "Aromatic ketoximes and alkynes"}, {"property": "Key Features", "value": "Good to excellent yields for various isoquinoline derivatives. organic-chemistry.org"} ]

Regioselective Halogenation Techniques

Achieving the specific 7-bromo-1,6-dichloro substitution pattern requires highly regioselective halogenation methods. This can be accomplished through direct halogenation of a pre-formed isoquinoline core or by incorporating the halogens during the ring construction.

Direct Bromination and Chlorination Strategies

Direct halogenation involves treating the isoquinoline nucleus with an electrophilic halogen source. The inherent electronic properties of the isoquinoline ring typically direct electrophilic substitution to the C5 and C8 positions. Therefore, achieving substitution at C1, C6, and C7 often requires specialized substrates or multi-step strategies.

Chlorination at the C1 Position: The C1 position can be readily chlorinated by using a 1-isoquinolinone (an isoquinoline with an oxo group at C1) as a precursor. Treatment of a 1-isoquinolinone, such as 6-bromo-1-hydroxyisoquinoline, with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or triphenylphosphine (B44618) in carbon tetrachloride (PPh₃/CCl₄) effectively replaces the hydroxyl group with a chlorine atom. chemicalbook.comresearchgate.net This is a common and efficient method for introducing a halogen at the C1 position.

Halogenation at the C6 and C7 Positions: Directing halogens to the C6 and C7 positions is more challenging. Synthesis of 6-chloro or 7-bromo derivatives often starts from a pre-functionalized benzene ring that is then used to construct the isoquinoline core. For example, a multi-step synthesis starting from p-chloroaniline can be used to prepare 6-chloro-1H-quinoxalin-2-one, demonstrating a strategy of building the heterocycle from an already halogenated starting material. researchgate.net For isoquinolines, a similar approach using a substituted phenylethylamine in a Bischler-Napieralski or Pictet-Spengler reaction is a viable route. Remote C-H halogenation using directing groups can also provide access to otherwise inaccessible positions. rsc.org

Transition-Metal-Catalyzed Halogenation

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the regioselective C-H halogenation of arenes and heterocycles. These methods can overcome the innate reactivity patterns of the substrate by using a directing group to guide the catalyst to a specific C-H bond. While a one-step tri-halogenation of isoquinoline is not established, these principles can be applied in a stepwise functionalization. For instance, palladium-catalyzed meta-C-H bromination and chlorination of aniline (B41778) and benzoic acid derivatives have been developed, showcasing the potential to functionalize positions that are difficult to access via traditional electrophilic substitution. nih.gov Applying such a strategy to an appropriately substituted isoquinoline precursor could potentially enable selective chlorination at the C6 position.

Enzymatic Halogenation Approaches

Biocatalysis offers an environmentally benign alternative for selective halogenation. Halogenase enzymes, found in various organisms, can introduce halogen atoms onto organic scaffolds with remarkable regioselectivity and stereoselectivity. nih.gov

Classes of Halogenases: There are several classes of halogenating enzymes, including flavin-dependent halogenases and vanadium-dependent haloperoxidases (VHPOs). nih.gov These enzymes typically catalyze the oxidation of a halide ion (e.g., Cl⁻, Br⁻) to generate a highly reactive electrophilic halogenating species ("X⁺"). bohrium.com The enzyme's active site then directs this species to a specific position on the substrate, which can include electron-rich aromatic and heterocyclic rings. nih.govnih.gov

Application to N-Heterocycles: Halogenases have been shown to catalyze the halogenation of various nitrogen-containing heterocycles. digitellinc.comacs.org For example, VHPOs can selectively halogenate substituted benzamidines to yield N-haloamidines, which are versatile synthetic intermediates. digitellinc.com While the specific application of halogenases to produce 7-Bromo-1,6-dichloroisoquinoline has not been reported, the high selectivity of these biocatalysts presents a promising avenue for future research. The key challenges lie in discovering or engineering an enzyme with the desired activity and regioselectivity for a complex, polysubstituted isoquinoline substrate.

Table of Compounds

[ {"property": "Compound Name", "value": "this compound"}, {"property": "Compound Name", "value": "3,4-dihydroisoquinoline"}, {"property": "Compound Name", "value": "tetrahydroisoquinoline"}, {"property": "Compound Name", "value": "6-bromo-1-hydroxyisoquinoline"}, {"property": "Compound Name", "value": "6-Bromo-1-chloroisoquinoline"}, {"property": "Compound Name", "value": "6-chloro-1H-quinoxalin-2-one"}, {"property": "Compound Name", "value": "N-haloamidine"} ]

Multi-Step Synthesis Pathways to this compound

A plausible synthetic route to this compound can be conceptualized through the strategic combination of well-established organic reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions for the formation of the isoquinoline core, followed by selective halogenation steps. Given the substitution pattern of the target molecule, a retrosynthetic analysis suggests a pathway starting from a suitably substituted phenethylamine (B48288) derivative.

One proposed pathway begins with the synthesis of a substituted phenethylamine, which then undergoes cyclization to form the dihydroisoquinoline skeleton. Subsequent aromatization and halogenation steps lead to the final product.

Proposed Synthetic Pathway:

A potential multi-step synthesis for this compound is outlined below. This pathway involves the initial construction of a dichlorinated phenethylamine precursor, followed by acylation, cyclization, and a final bromination step.

Step 1: Synthesis of 2-(3,4-dichlorophenyl)ethan-1-amine

The synthesis would commence with a commercially available starting material, such as 3,4-dichlorophenylacetic acid. This acid can be converted to the corresponding amide, which is then reduced to afford 2-(3,4-dichlorophenyl)ethan-1-amine.

Step 2: Acylation of 2-(3,4-dichlorophenyl)ethan-1-amine

The synthesized amine is then acylated, for instance, by reacting it with acetyl chloride or acetic anhydride, to form the corresponding N-[2-(3,4-dichlorophenyl)ethyl]acetamide.

Step 3: Bischler-Napieralski Cyclization

The crucial isoquinoline core is constructed via a Bischler-Napieralski reaction. The N-acetylated phenethylamine derivative is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which promotes intramolecular cyclization to yield 1,6-dichloro-3,4-dihydroisoquinoline. researchgate.netwikipedia.org

Step 4: Aromatization

The resulting dihydroisoquinoline is then aromatized to form 1,6-dichloroisoquinoline (B1323182). This can be achieved through oxidation, for example, using palladium on carbon (Pd/C) at elevated temperatures. organic-chemistry.org

Step 5: Bromination

The final step is the regioselective bromination of 1,6-dichloroisoquinoline to introduce a bromine atom at the C-7 position. This electrophilic aromatic substitution would likely be carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst. The directing effects of the existing chloro substituents and the isoquinoline nitrogen would influence the position of bromination.

An alternative approach could involve the synthesis of 7-bromoisoquinoline (B118868) first, followed by sequential chlorination steps. However, controlling the regioselectivity of the chlorination reactions on a pre-existing brominated isoquinoline core could present significant challenges.

Table 1: Proposed Multi-Step Synthesis of this compound

StepReactant(s)Reagent(s)Product
13,4-Dichlorophenylacetic acid1. SOCl₂ 2. NH₃ 3. LiAlH₄2-(3,4-Dichlorophenyl)ethan-1-amine
22-(3,4-Dichlorophenyl)ethan-1-amineAcetyl chlorideN-[2-(3,4-Dichlorophenyl)ethyl]acetamide
3N-[2-(3,4-Dichlorophenyl)ethyl]acetamidePOCl₃, reflux1,6-Dichloro-3,4-dihydroisoquinoline
41,6-Dichloro-3,4-dihydroisoquinolinePd/C, heat1,6-Dichloroisoquinoline
51,6-DichloroisoquinolineNBS, H₂SO₄This compound

Optimization of Reaction Conditions and Yields

The efficiency of each step in the proposed synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing the yield and purity of the desired product.

Optimization of the Bischler-Napieralski Reaction:

The Bischler-Napieralski cyclization is a key step in this synthetic pathway. The choice of the dehydrating agent and the reaction temperature can significantly impact the outcome. While phosphorus oxychloride is commonly used, other reagents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective for less reactive substrates. wikipedia.orgjk-sci.com Microwave-assisted heating has also been shown to dramatically reduce reaction times and improve yields for this type of transformation. organic-chemistry.org

Optimization of Halogenation:

The final bromination step requires careful control to ensure regioselectivity. The choice of brominating agent (e.g., Br₂, NBS) and the solvent can influence the position of the incoming bromine atom. The reaction temperature is another critical parameter to control, as higher temperatures can lead to the formation of multiple brominated byproducts.

Table 2: Optimization Parameters for Key Synthetic Steps

StepParameterVariationExpected Outcome on Yield/Purity
Bischler-Napieralski Cyclization Dehydrating AgentPOCl₃ vs. PPA vs. P₂O₅/POCl₃P₂O₅/POCl₃ may improve yield for deactivated substrates.
TemperatureRoom Temp vs. Reflux vs. MicrowaveMicrowave heating can significantly reduce reaction time and increase yield. organic-chemistry.org
SolventToluene vs. Acetonitrile vs. Solvent-freeSolvent choice can affect solubility and reaction rate.
Bromination Brominating AgentBr₂ vs. NBSNBS is often a milder and more selective brominating agent.
CatalystH₂SO₄ vs. FeBr₃ vs. No catalystAcid catalysts can activate the substrate for electrophilic substitution.
Temperature0 °C vs. Room Temp vs. Elevated TempLower temperatures generally favor higher regioselectivity.

By systematically varying these parameters, a robust and efficient synthesis for this compound and its analogues can be developed. The data gathered from such optimization studies are essential for scaling up the synthesis for potential applications in materials science and pharmaceutical research.

Computational and Theoretical Investigations of 7 Bromo 1,6 Dichloroisoquinoline

Quantum Chemical Calculations

A thorough search of scientific databases and academic journals did not yield any studies concerning the quantum chemical calculations of 7-Bromo-1,6-dichloroisoquinoline.

Electronic Structure Analysis

There are no available research findings on the electronic structure analysis of this compound. This includes a lack of data on molecular orbital energies, electron density distribution, and other quantum mechanical properties.

Spectroscopic Property Predictions

No theoretical predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound, derived from quantum chemical calculations, have been reported in the scientific literature.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for this compound have been found in the reviewed literature. Consequently, there is no data on the conformational dynamics, stability of ligand-protein complexes, or other insights that would be provided by such simulations.

In Silico Screening and Virtual Library Design

The exploration of novel therapeutic agents often begins with the identification of a promising chemical scaffold. This compound represents such a scaffold, and its potential can be significantly amplified through computational techniques like in silico screening and virtual library design. These methods allow for the rapid and cost-effective evaluation of a vast number of derivatives, prioritizing those with the highest probability of desired biological activity before their actual synthesis and in vitro testing.

In silico screening involves the use of computational models to predict the interaction between a small molecule and a biological target, such as a protein or enzyme. This process typically starts with the generation of a virtual library of compounds based on the lead structure, in this case, this compound. By systematically modifying the core structure with different functional groups and substituents, a diverse set of virtual compounds is created. These virtual molecules are then "docked" into the active site of a target protein using specialized software. The docking process simulates the binding of the ligand to the protein and calculates a "binding energy" or "docking score," which estimates the affinity of the compound for the target.

For instance, in studies on analogous bromo-substituted heterocyclic compounds like 6-bromo quinazoline (B50416) derivatives, molecular docking has been instrumental in understanding their potential as anticancer agents. nih.govnih.gov These studies often utilize the crystal structure of a target protein, such as the Epidermal Growth Factor Receptor (EGFR), to perform docking simulations. nih.gov The binding energies and interaction patterns of the designed derivatives are then analyzed to identify key structural features that contribute to high-affinity binding. nih.govnih.gov

Virtual library design is a crucial component of this process. It involves the creation of a large, focused collection of virtual molecules based on a common scaffold. The design of these libraries can be guided by known structure-activity relationships (SAR) or by exploring a wide range of chemical diversity to discover novel interactions. The goal is to generate a library of compounds that are not only predicted to be active but are also synthetically accessible.

Advanced Research Applications and Future Directions

7-Bromo-1,6-dichloroisoquinoline as a Privileged Synthetic Intermediate

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets, often with high affinity. scielo.brresearchgate.netwiley.com The isoquinoline (B145761) core itself is widely recognized as a privileged scaffold, forming the structural basis of numerous natural products and synthetic drugs with a broad spectrum of biological activities. researchgate.netnih.govnih.gov The introduction of multiple halogen substituents, as seen in this compound, further enhances its utility as a synthetic intermediate for several key reasons.

The strategic placement of bromine and chlorine atoms on the isoquinoline ring provides multiple, distinct reaction sites for further chemical modification. The differential reactivity of the C-Br and C-Cl bonds, as well as the activated positions on the heterocyclic ring, allows for selective and sequential chemical transformations. This controlled functionalization is crucial for generating libraries of diverse molecules for biological screening.

The presence of halogens can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to target proteins. merckmillipore.comnih.gov For instance, the introduction of halogens can alter the electron distribution within the isoquinoline ring system, thereby modulating its interaction with biological macromolecules. nih.gov

The synthetic versatility of halogenated isoquinolines is well-documented. The halogen atoms can be readily substituted or participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov This allows for the construction of complex molecular architectures from the this compound template.

Table 1: Reactivity of Halogenated Positions on the Isoquinoline Ring

PositionHalogenTypical Reactions
1ChlorineNucleophilic Aromatic Substitution (SNAr), Cross-coupling
6ChlorineCross-coupling, Nucleophilic Aromatic Substitution (under harsh conditions)
7BromineCross-coupling (often more reactive than chlorine), Lithiation-substitution

This table provides a generalized overview of the reactivity of halogenated positions on an isoquinoline ring, which is applicable to this compound.

Integration into Drug Discovery and Development Pipelines

The structural features of this compound make it an attractive starting point for drug discovery programs targeting a wide range of diseases. The isoquinoline scaffold is a key component in many approved drugs and clinical candidates for conditions including cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov

The ability to systematically modify the this compound core allows medicinal chemists to perform structure-activity relationship (SAR) studies. By synthesizing a series of analogues with different substituents at the halogenated positions, researchers can identify the key structural features required for optimal biological activity and selectivity. nih.gov

For example, halogenated isoquinolines have been investigated as inhibitors of various enzymes, including kinases and deubiquitinases, which are important targets in oncology. nih.govnih.gov The specific halogenation pattern can influence the inhibitor's potency and its selectivity for a particular enzyme, which is a critical factor in developing safe and effective drugs.

Furthermore, the introduction of halogens can improve the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to compounds with better bioavailability and a longer duration of action. merckmillipore.com

Potential in Material Science Applications

The unique electronic and photophysical properties of conjugated heterocyclic systems make them promising candidates for applications in material science. The extended π-system of the isoquinoline ring, coupled with the influence of halogen substituents, suggests that derivatives of this compound could exhibit interesting optical and electronic properties. acs.org

Halogenated aromatic compounds are known to participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This could enable the design of novel crystalline materials with specific packing arrangements and tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The ability to functionalize the this compound core with various organic and organometallic moieties opens up possibilities for creating new dyes, sensors, and corrosion inhibitors. acs.org For instance, the fluorescent properties of isoquinoline derivatives can be tuned by altering the substituents, leading to the development of new fluorescent probes for biological imaging or chemical sensing.

Table 2: Potential Material Science Applications of Halogenated Isoquinoline Derivatives

Application AreaRelevant PropertiesPotential Functionality
Organic ElectronicsTunable electronic properties, self-assemblyComponents of OLEDs, OFETs
Crystal EngineeringHalogen bonding, predictable packingDesign of novel crystalline materials
SensorsFluorescence, quenching mechanismsFluorescent probes for ions or molecules
Corrosion InhibitionAdsorption onto metal surfaces, film formationProtection of metals from corrosion acs.org

Emerging Methodologies for Diversifying Halogenated Isoquinolines

The synthesis of highly substituted and functionalized isoquinolines remains an active area of research. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are valuable, modern synthetic chemistry is focused on developing more efficient and versatile strategies. harvard.edunumberanalytics.com

Recent advances in transition-metal-catalyzed C-H activation and functionalization offer powerful tools for the direct introduction of substituents onto the isoquinoline core, often with high regioselectivity. organic-chemistry.orgmdpi.com These methods can provide access to novel substitution patterns that are difficult to achieve through traditional approaches.

The development of new halogenation and cross-coupling methodologies is also crucial for expanding the chemical space accessible from intermediates like this compound. acs.orggoogle.com This includes the development of catalysts that can selectively activate specific C-X bonds in polyhalogenated systems, allowing for programmed and site-specific modifications.

Furthermore, photocatalytic and electrochemical methods are emerging as sustainable and powerful alternatives for the synthesis and functionalization of heterocyclic compounds. acs.org These techniques can often proceed under mild conditions and offer unique reactivity profiles compared to traditional thermal methods.

Challenges and Opportunities in Halogenated Isoquinoline Research

Despite the significant potential of halogenated isoquinolines, several challenges remain. The synthesis of specific substitution patterns can be complex and may require multi-step sequences with variable yields. The selective functionalization of polyhalogenated systems also requires careful control of reaction conditions to avoid unwanted side reactions.

A key opportunity lies in the development of more efficient and regioselective synthetic methods for the preparation and diversification of these compounds. harvard.edunih.gov This includes the discovery of new catalytic systems and the application of novel synthetic technologies.

There is also a need for a deeper understanding of the structure-property relationships of halogenated isoquinolines. This involves systematic studies to correlate the substitution pattern with biological activity, photophysical properties, and solid-state behavior.

The exploration of the full potential of these compounds in drug discovery and material science is still in its early stages. As our ability to synthesize and characterize these molecules improves, it is likely that new and exciting applications will emerge. The continued investigation of versatile intermediates like this compound will undoubtedly pave the way for future innovations in both chemistry and applied sciences.

Q & A

Q. What are the standard synthetic routes for 7-bromo-1,6-dichloroisoquinoline, and how can their efficiency be evaluated methodologically?

Answer: Common synthetic routes include halogenation of isoquinoline precursors, cross-coupling reactions, and cyclization strategies. Efficiency is assessed via metrics such as yield, purity (via HPLC or GC-MS), reaction time, and scalability. For example, bromination/chlorination steps require careful control of stoichiometry and temperature to avoid polyhalogenation byproducts . Methodological evaluation should compare activation energy (via computational modeling) and selectivity (using spectroscopic data like ¹H NMR) to optimize pathways .

Basic Research Question

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Identifies substitution patterns and halogen positions. For similar compounds (e.g., 6-bromo-4-chloroquinoline), coupling constants and chemical shifts (δ 7.5–8.5 ppm for aromatic protons) help confirm structure .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 243.5 for C₉H₅BrCl₂N) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C-Br stretches at ~550 cm⁻¹).
    Data interpretation requires cross-referencing with literature and computational simulations to resolve ambiguities .

Advanced Research Question

Q. How can factorial design be applied to optimize reaction conditions in the synthesis of this compound?

Answer: Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. A 2³ design (three factors at two levels) can model interactions between variables. For instance, increasing temperature may improve reaction rate but reduce selectivity. Statistical tools like ANOVA analyze significance, while response surface methodology (RSM) predicts ideal parameters . This approach minimizes trial-and-error, enhancing reproducibility and yield .

Advanced Research Question

Q. What strategies resolve contradictions in reported reaction mechanisms involving halogenated isoquinolines like this compound?

Answer: Contradictions arise from differing experimental conditions or incomplete mechanistic data. Resolution strategies include:

  • Kinetic Isotope Effects (KIE) : Differentiate between radical and ionic pathways.
  • Computational Studies (DFT) : Model transition states to predict regioselectivity.
  • In Situ Spectroscopy (e.g., Raman) : Monitor intermediate formation.
    Cross-validation with theoretical frameworks (e.g., frontier molecular orbital theory) clarifies discrepancies .

Basic Research Question

How should researchers formulate focused research questions on the reactivity of this compound using FINER criteria?

Answer: The FINER framework ensures questions are:

  • Feasible : Access to reagents and instrumentation (e.g., Schlenk lines for air-sensitive reactions).
  • Interesting : Address gaps (e.g., unexplored nucleophilic substitution sites).
  • Novel : Compare with known quinoline derivatives.
  • Ethical : Follow safety protocols for halogenated compounds.
  • Relevant : Link to applications in medicinal chemistry or materials science.
    For example: “How does the electron-withdrawing effect of bromine influence electrophilic aromatic substitution at C-3?” .

Advanced Research Question

Q. What multi-step synthetic pathways yield this compound derivatives, and how can their efficiency be comparatively analyzed?

Answer: Multi-step pathways involve sequential halogenation or protecting group strategies. Efficiency is evaluated via:

  • Step Economy : Fewer steps reduce yield loss.
  • Atom Economy : Maximize incorporation of starting material.
  • Sustainability : Solvent choice (e.g., switch from DMF to cyclopentyl methyl ether).
    Comparative analysis uses green chemistry metrics (E-factor, PMI) and cost-benefit models .

Basic Research Question

Q. What theoretical frameworks guide the study of electronic effects in this compound, and how are they applied in experimental design?

Answer: Frameworks include:

  • Hammett Equation : Correlates substituent effects with reaction rates (σ values for Br and Cl guide predictions).
  • Molecular Orbital (MO) Theory : Predicts sites for electrophilic attack (e.g., LUMO distribution at C-5).
    Experimental design integrates these via substrate scope studies (varying substituents) and spectroscopic validation .

Advanced Research Question

Q. How do surface interactions of this compound with common lab materials affect experimental outcomes, and what methodologies mitigate this?

Answer: Adsorption onto glass or metal surfaces may alter reaction kinetics. Mitigation strategies:

  • Material Testing : Compare glass vs. PTFE-lined reactors.
  • Surface Passivation : Silanize glassware to reduce binding.
  • Control Experiments : Quantify recovery rates via LC-MS.
    Studies using XPS or AFM characterize adsorption patterns .

Basic Research Question

Q. What are the critical steps in reproducing literature-reported procedures for this compound synthesis, and how can pitfalls be avoided?

Answer: Critical steps:

  • Moisture Control : Use anhydrous solvents and inert atmospheres.
  • Catalyst Activation : Pre-dry palladium catalysts for cross-couplings.
  • Workup Optimization : Adjust pH during extraction to isolate product.
    Pitfalls (e.g., low yield) are avoided by replicating exact stoichiometry and monitoring reaction progress via TLC .

Advanced Research Question

Q. How can computational chemistry predict the regioselectivity of subsequent functionalization reactions in this compound?

Answer: DFT calculations map electrostatic potential surfaces to identify electron-deficient sites. For example, C-3 may show higher reactivity in Suzuki couplings due to lower LUMO energy. Machine learning models trained on similar compounds (e.g., 6-bromo-4-chloroquinoline) predict substituent effects. Validation via kinetic studies and X-ray crystallography ensures accuracy .

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